二茂铁甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

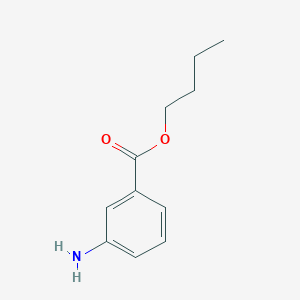

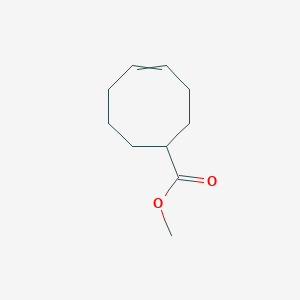

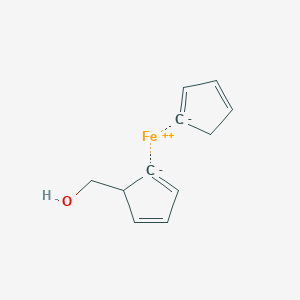

Ferrocenemethanol, also known as (Hydroxymethyl)ferrocene or Ferrocenylcarbinol, is an organometallic compound with the molecular formula C11H12FeO. It is a derivative of ferrocene, where a hydroxymethyl group is attached to one of the cyclopentadienyl rings. This compound is known for its unique redox properties and is widely used in various scientific and industrial applications .

科学研究应用

作用机制

Target of Action

Ferrocenemethanol (FcMeOH) is primarily used as a water-soluble ferrocene-based reference redox system in electrochemical studies . Its primary targets are the redox-active sites in these studies, where it undergoes oxidation and reduction reactions.

Mode of Action

The mode of action of FcMeOH involves its interaction with its targets through redox reactions. In an electrochemical environment, FcMeOH undergoes reversible oxidation, which is a key aspect of its function as a reference redox system .

Biochemical Pathways

The biochemical pathways affected by FcMeOH are primarily related to redox reactions in electrochemical studies. The compound’s redox activity can influence the electron transfer processes in these studies .

Pharmacokinetics

Its use in electrochemical studies suggests that it has good solubility and can be readily absorbed and distributed in the study environment .

Result of Action

The result of FcMeOH’s action is the facilitation of redox reactions in electrochemical studies. It serves as a reference system, allowing for the measurement and analysis of redox activities .

Action Environment

The action of FcMeOH is influenced by environmental factors such as the presence of oxygen and the type of medium in which it is used. For instance, in an environment free from oxygen, FcMeOH can directly cause oxidation of the metallocene to the corresponding cation . Furthermore, its solubility and stability can be affected by the pH and temperature of the environment .

生化分析

Biochemical Properties

The electrochemical behavior of Ferrocenemethanol has been studied in a range of room-temperature ionic liquids using cyclic voltammetry, chronoamperometry, and scanning electrochemical microscopy . The diffusion coefficient of Ferrocenemethanol, measured using chronoamperometry, decreased with increasing ionic liquid viscosity .

Molecular Mechanism

The molecular mechanism of Ferrocenemethanol primarily involves its redox properties. In electrochemical studies, it has been observed to undergo oxidation . The rate of heterogeneous electron transfer across the electrode/ionic liquid interface during Ferrocenemethanol oxidation was estimated using scanning electrochemical microscopy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferrocenemethanol have been studied over time. For instance, its diffusion coefficient was observed to decrease with increasing ionic liquid viscosity . This suggests that the compound’s effects may change over time depending on the conditions of the experiment.

准备方法

Ferrocenemethanol can be synthesized through several methods. One common synthetic route involves the reaction of ferrocene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield ferrocenemethanol. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

化学反应分析

Ferrocenemethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

相似化合物的比较

Ferrocenemethanol can be compared with other ferrocene derivatives, such as ferrocene, ferrocenecarboxaldehyde, and ferrocenylcarbinol.

Ferrocenecarboxaldehyde: This compound has a formyl group instead of a hydroxymethyl group, leading to different reactivity and applications in organic synthesis.

Ferrocenylcarbinol: Similar to ferrocenemethanol, but with a different functional group, ferrocenylcarbinol is used in various synthetic applications.

Ferrocenemethanol’s unique redox properties and its ability to form stable conjugates with other molecules make it distinct from these similar compounds .

属性

CAS 编号 |

1273-86-5 |

|---|---|

分子式 |

C11H12FeO 10* |

分子量 |

216.06 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+) |

InChI |

InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2 |

InChI 键 |

BABNBVAUPOJYIM-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2] |

规范 SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe] |

产品来源 |

United States |

A: Ferrocenemethanol (FcMeOH) serves as a versatile redox probe in electrochemical studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its well-defined, one-electron, chemically reversible redox behavior makes it ideal for characterizing electrode materials, investigating electron transfer kinetics, and developing electrochemical sensors. [, , , , ]

A: Ferrocenemethanol consists of a ferrocene moiety (two cyclopentadienyl rings bound to an iron atom) with a hydroxymethyl group attached to one of the rings. [, , ] The ferrocene group readily undergoes a reversible one-electron oxidation to form the ferrocenium cation, giving rise to its characteristic electrochemical behavior. [, , ]

A: The diffusion coefficient of FcMeOH is a crucial parameter in understanding its mass transport properties in various media. [, , ] Researchers have investigated its diffusion in room-temperature ionic liquids (RTILs), revealing a dependence on viscosity and providing insights into the liquid structure. [] This information is valuable for optimizing electrochemical applications involving RTILs.

A: FcMeOH is extensively employed as a mediator in SECM, a technique for characterizing surfaces and studying localized electrochemical activity. [, , , , , , ] Its ability to undergo reversible redox reactions enables feedback and generation-collection modes, allowing researchers to map variations in electrochemical activity, quantify reaction intermediates, and study reaction mechanisms. [, ]

A: Yes, FcMeOH can be immobilized on electrode surfaces to create modified electrodes. [, , , , ] For instance, it has been grafted onto glassy carbon electrodes for enhanced detection of other analytes, [] attached to gold surfaces to quantify intermolecular hydrogen bonding, [] and used in carbon nanotube-based electrodes for molecular electronics. []

A: A range of electrochemical and spectroscopic techniques are used to study FcMeOH. These include: * Cyclic Voltammetry (CV): For characterizing electrochemical behavior, determining diffusion coefficients, and studying adsorption processes. [, , , , , , , , , ] * Chronoamperometry: For measuring diffusion coefficients and investigating mass transport. [] * Scanning Electrochemical Microscopy (SECM): For imaging localized electrochemical activity, studying reaction kinetics, and quantifying reaction intermediates. [, , , , , , ] * Spectroelectrochemistry: For correlating optical and electrochemical changes during redox reactions. [, , ] * Fourier Transformed Alternating Current Voltammetry: For studying electron transfer kinetics and catalytic mechanisms. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

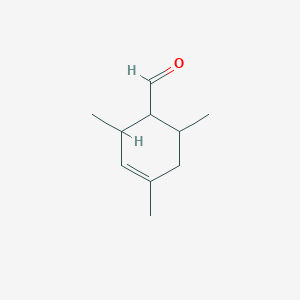

![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)